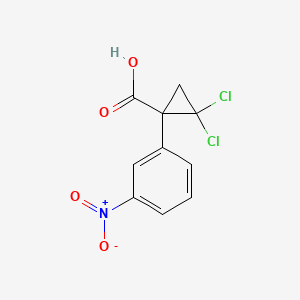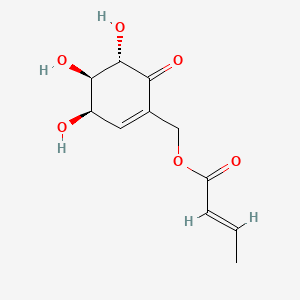
6-epi COTC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
6-epi COTC can be synthesized from arene cis-dihydrodiols, which serve as useful precursors for the preparation of analogues of the anti-tumor agent COTC . The synthetic route involves the following steps:
Oxidation: Arene cis-dihydrodiols are oxidized to form the corresponding dihydroxycyclohexenones.
Esterification: The dihydroxycyclohexenones are then esterified with crotonic acid to yield this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
6-epi COTC undergoes several types of chemical reactions, including:
Oxidation: Conversion of dihydrodiols to dihydroxycyclohexenones.
Esterification: Formation of esters from acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation step.
Esterification Reagents: Crotonic acid and suitable catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained through the esterification of dihydroxycyclohexenones with crotonic acid .
科学的研究の応用
6-epi COTC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: This compound has shown cytotoxicity against non-small cell lung cancer cells, making it a valuable compound for anticancer research.
Biological Studies: As a diastereoisomer of a Streptomyces metabolite, it is used to study the biological activities and mechanisms of similar natural products.
Chemical Synthesis: It serves as a precursor for the synthesis of other analogues with potential therapeutic applications.
作用機序
The anticancer activity of 6-epi COTC is attributed to its ability to induce cytotoxicity in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells .
類似化合物との比較
Similar Compounds
COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone): The parent compound of 6-epi COTC, known for its anticancer activity.
Arene cis-dihydrodiols: Precursors used in the synthesis of this compound and other analogues.
Uniqueness
This compound is unique due to its specific stereochemistry, which differentiates it from its parent compound COTC. This unique stereochemistry may contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
[(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 |
InChIキー |
PSJQCAMBOYBQEU-GHIXNCGPSA-N |
異性体SMILES |
C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O |
正規SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


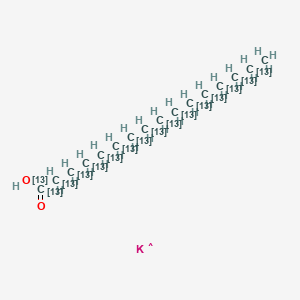
![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
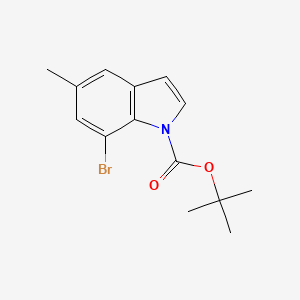
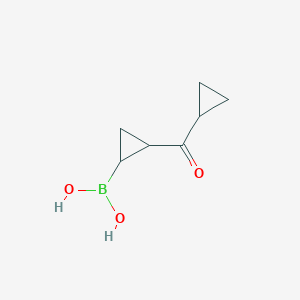
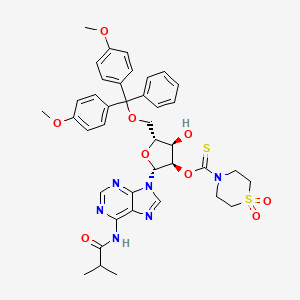
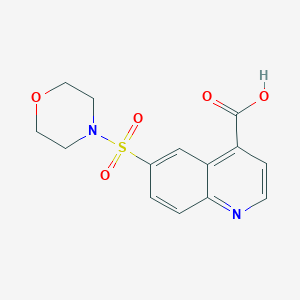
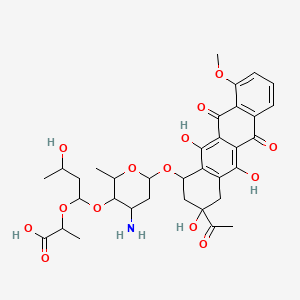


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
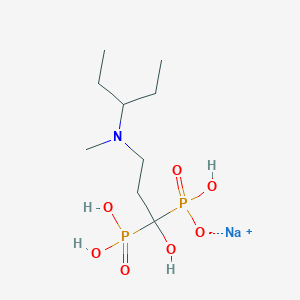
![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
